6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-(Benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyloxy group at the 6-position, a 5-methyl-1,3,4-thiadiazol-2-yl group at the N-position, and a carboxamide group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Thiadiazole Moiety: The 5-methyl-1,3,4-thiadiazole group can be attached through a coupling reaction, often using a thiadiazole derivative and a suitable coupling reagent.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative or its activated form (e.g., an acid chloride).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine, alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-(Benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole and pyrimidine moieties suggests potential interactions with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)pyrimidine-4-carboxamide: Lacks the thiadiazole group, potentially altering its biological activity.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Lacks the benzyloxy group, which may affect its chemical reactivity and interactions.
6-(Benzyloxy)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: Similar structure but without the methyl group on the thiadiazole ring.
Uniqueness
The unique combination of the benzyloxy, thiadiazole, and carboxamide groups in 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide contributes to its distinct chemical properties and potential applications. This structural diversity allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-10-19-20-15(23-10)18-14(21)12-7-13(17-9-16-12)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDFEIFBQVZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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